An In-depth Technical Guide to 1-Ethyl-3-isocyanobenzene
An In-depth Technical Guide to 1-Ethyl-3-isocyanobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethyl-3-isocyanobenzene (CAS Number: 1610952-40-3), a versatile building block with significant potential in organic synthesis and drug discovery. Drawing upon established principles of isocyanide chemistry, this document details its synthesis, physicochemical properties, key reactions, and safety considerations. The protocols and insights provided herein are designed to empower researchers to effectively utilize this compound in their synthetic endeavors.
Compound Overview and Physicochemical Properties
1-Ethyl-3-isocyanobenzene, also known as 3-ethylphenyl isocyanide, is an aromatic isocyanide featuring an ethyl group at the meta position of the benzene ring relative to the isocyano functional group. The isocyano group (-N≡C), with its unique electronic structure, imparts a rich and diverse reactivity profile to the molecule, making it a valuable synthon in various chemical transformations.
Table 1: Physicochemical Properties of 1-Ethyl-3-isocyanobenzene
| Property | Value | Source |
| CAS Number | 1610952-40-3 | N/A |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid | General knowledge of aryl isocyanides |
| Boiling Point | (Predicted) Not available | N/A |
| Density | (Predicted) Not available | N/A |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, THF, toluene) | General knowledge of aryl isocyanides |
| InChI | InChI=1S/C9H9N/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1H3 | [1] |
| SMILES | CCC1=CC(=CC=C1)[N+]#[C-] | [1] |
Synthesis of 1-Ethyl-3-isocyanobenzene: A Proposed Route
Caption: Proposed synthetic pathway for 1-Ethyl-3-isocyanobenzene.
Step 1: Reduction of 1-Ethyl-3-nitrobenzene to 3-Ethylaniline
The initial step involves the reduction of the nitro group of 1-ethyl-3-nitrobenzene to an amine. This is a standard transformation that can be achieved using various reducing agents.
-
Protocol:
-
To a solution of 1-ethyl-3-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by basification (e.g., with NaOH or NaHCO₃) to neutralize the acid and precipitate the tin salts (if used).
-
The product, 3-ethylaniline, is then extracted with an organic solvent, dried, and purified by distillation or column chromatography.
-
Step 2: Formylation of 3-Ethylaniline to N-(3-Ethylphenyl)formamide
The resulting 3-ethylaniline is then formylated to produce the corresponding formamide. This can be achieved using various formylating agents.[4][5][6][7]
-
Protocol:
-
3-Ethylaniline is dissolved in a suitable solvent, and a formylating agent such as formic acid or ethyl formate is added.
-
The reaction mixture is typically heated to reflux for several hours until the reaction is complete.
-
The excess formylating agent and solvent are removed under reduced pressure.
-
The crude N-(3-ethylphenyl)formamide can often be used in the next step without further purification, or it can be purified by recrystallization or column chromatography.
-
Step 3: Dehydration of N-(3-Ethylphenyl)formamide to 1-Ethyl-3-isocyanobenzene
The final and crucial step is the dehydration of the formamide to the isocyanide. Several reagents are effective for this transformation, with phosphorus oxychloride (POCl₃) in the presence of a base (e.g., triethylamine or pyridine) being a classic and cost-effective choice.[3] Other dehydrating agents include triphosgene, diphosgene, or the Burgess reagent.[2][8]
-
Protocol using POCl₃:
-
Caution: This reaction should be performed in a well-ventilated fume hood as isocyanides are volatile and have a strong, unpleasant odor.
-
N-(3-Ethylphenyl)formamide is dissolved in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a suitable base like triethylamine is added.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the formamide is consumed.
-
The reaction is quenched by carefully pouring it into ice-cold aqueous sodium carbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude 1-ethyl-3-isocyanobenzene is then purified by vacuum distillation or column chromatography on silica gel.
-
Reactivity and Applications in Drug Discovery
The isocyano group of 1-Ethyl-3-isocyanobenzene is the cornerstone of its reactivity. It can act as a nucleophile or an electrophile, enabling its participation in a wide array of chemical transformations. This versatility makes it a valuable tool for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[9][10][11]
Multicomponent Reactions (MCRs)
Isocyanides are renowned for their utility in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product.[12][13] This approach offers significant advantages in terms of efficiency and molecular diversity.
-
The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[14][15][16] The products of the Ugi reaction often possess peptide-like structures, making them of great interest in drug discovery.
Caption: The Ugi four-component reaction.
-
The Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides.[17][18][19][20][21]
Caption: The Passerini three-component reaction.
Other Synthetic Applications
Beyond MCRs, 1-Ethyl-3-isocyanobenzene can participate in various other synthetic transformations, including:
-
Cycloaddition Reactions: The isocyano group can undergo [4+1] cycloadditions with various partners to construct five-membered heterocyclic rings.[22]
-
α-Addition Reactions: The nucleophilic carbon of the isocyanide can add to a variety of electrophiles.
-
Metal-Catalyzed Reactions: Isocyanides are excellent ligands for transition metals and can participate in a range of metal-catalyzed cross-coupling and insertion reactions.[23]
Safety and Handling
Isocyanides are a class of compounds that require careful handling due to their potential toxicity and strong, unpleasant odor. While a specific Safety Data Sheet (SDS) for 1-Ethyl-3-isocyanobenzene is not widely available, general safety precautions for handling isocyanates and other isocyanides should be strictly followed.[24][25][26][27]
Table 2: General Safety Precautions for Handling Isocyanides
| Precaution | Description |
| Engineering Controls | Always work in a well-ventilated chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. For operations with a risk of aerosol generation, a respirator with an organic vapor cartridge may be necessary. |
| Handling | Avoid inhalation of vapors and contact with skin and eyes. Isocyanides can be absorbed through the skin. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and oxidizing agents. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Isocyanide waste should be treated as hazardous. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: Aromatic protons in the region of 7.0-7.5 ppm. A quartet and a triplet corresponding to the ethyl group.
-
¹³C NMR: A characteristic signal for the isocyano carbon around 160-170 ppm. Signals for the aromatic carbons and the ethyl group carbons.
-
IR Spectroscopy: A strong, sharp absorption band in the range of 2150-2100 cm⁻¹ characteristic of the N≡C stretch of the isocyanide functional group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (131.17 g/mol ).
Conclusion
1-Ethyl-3-isocyanobenzene is a valuable and versatile building block for organic synthesis. Its rich reactivity, particularly in multicomponent reactions, makes it a powerful tool for the rapid generation of molecular complexity, which is highly desirable in drug discovery and materials science. While its synthesis requires a multi-step approach, the individual transformations are well-established and can be performed in a standard laboratory setting. Adherence to strict safety protocols is paramount when handling this and other isocyanide compounds. This guide provides a solid foundation for researchers to confidently and effectively incorporate 1-Ethyl-3-isocyanobenzene into their synthetic strategies.
References
-
ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved February 7, 2026, from [Link]
-
Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090. [Link]
-
Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved February 7, 2026, from [Link]
-
PMC. (2022, October 13). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Retrieved February 7, 2026, from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved February 7, 2026, from [Link]
-
Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved February 7, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved February 7, 2026, from [Link]
-
Lumen Learning. (n.d.). 15.5 Multistep synthesis with aromatics | Organic Chemistry II. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). The Ugi three-component reaction and its variants. Organic Chemistry Frontiers. Retrieved February 7, 2026, from [Link]
-
Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl isocyanate. Retrieved February 7, 2026, from [Link]
-
Baran Lab. (n.d.). Isocyanide Chemistry. Retrieved February 7, 2026, from [Link]
-
Encyclopedia.pub. (2023, May 10). Application of Isocyanide-Based Multicomponent Reactions. Retrieved February 7, 2026, from [Link]
-
Baran Lab. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2025, January 24). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.
-
ACS Publications. (2021, July 1). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2009, August 25). Isocyanides and Arylacetic Acids: Synthesis and Reactivity of 3-Aryl-2-acyloxyacrylamides, an Example of Serendipity-Oriented Synthesis. Organic Letters. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2025, March 7). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Organic Letters. Retrieved February 7, 2026, from [Link]
-
PubChemLite. (n.d.). 1-ethyl-3-isocyanobenzene (C9H9N). Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Ugi reaction. Retrieved February 7, 2026, from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved February 7, 2026, from [Link]
-
Chegg.com. (2021, March 5). Solved Show how to synthesize 1-ethyl-3-nitrobenzene from. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Formylation of Amines. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-isocyanatobenzoate. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved February 7, 2026, from [Link]
-
PubMed. (2008, June 15). Isocyanide-based multicomponent reactions in drug discovery. Retrieved February 7, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (2020, November 12). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Retrieved February 7, 2026, from [Link]
-
Frontiers. (2021, April 29). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Retrieved February 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Ethylphenyl isocyanate (CAS 23138-58-1). Retrieved February 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2016, October 5). Conversion of formamide to isocyanide. Retrieved February 7, 2026, from [Link]
-
PubMed. (2021, September 8). Medicinal Chemistry of Isocyanides. Retrieved February 7, 2026, from [Link]
-
ACS Figshare. (2025, March 7). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). The 100 facets of the Passerini reaction. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). US4789757A - N-formylation of amino carboxylic compounds with formamide.
-
NIH. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. Retrieved February 7, 2026, from [Link]
Sources
- 1. PubChemLite - 1-ethyl-3-isocyanobenzene (C9H9N) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 7. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isocyanide-based multicomponent reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multicomponent Reactions [organic-chemistry.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Ugi Reaction [organic-chemistry.org]
- 15. The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
- 17. baranlab.org [baranlab.org]
- 18. Passerini Reaction [organic-chemistry.org]
- 19. Passerini reaction - Wikipedia [en.wikipedia.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]
- 23. acs.figshare.com [acs.figshare.com]
- 24. Isocyanates – A family of chemicals [tc.canada.ca]
- 25. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 26. solutions.covestro.com [solutions.covestro.com]
- 27. lakeland.com [lakeland.com]
